molecular formula C7H6N4O2 B14912612 N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Cat. No.: B14912612
M. Wt: 178.15 g/mol
InChI Key: ZAWCFZRZIFCZEL-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition helps in managing blood glucose levels in diabetic patients . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is unique due to its specific triazole-furan structure, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes in carbohydrate metabolism and its potential as a fungicide make it a valuable compound in both medicinal and agricultural applications .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C7H6N4O2/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12)

InChI Key

ZAWCFZRZIFCZEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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